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Compound of Interest

Compound Name: 2-Isobutyrylcyclohexanone

Cat. No.: B1365007 Get Quote

CAS Number: 39207-65-3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Isobutyrylcyclohexanone, a β-

diketone of significant interest in synthetic and medicinal chemistry. This document details its

physicochemical properties, synthesis, spectroscopic characterization, and potential

applications in drug discovery and development, with a focus on its role as a versatile chemical

intermediate.

Chemical and Physical Properties
2-Isobutyrylcyclohexanone, also known as 2-(2-Methyl-1-oxopropyl)cyclohexanone, is a

cyclic β-diketone.[1][2][3][4][5] Its structure features a cyclohexanone ring substituted at the α-

position with an isobutyryl group. This bifunctional nature imparts unique chemical reactivity

and makes it a valuable building block in organic synthesis. The compound exists as a liquid at

room temperature.[1][5]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 8 Tech Support

https://www.benchchem.com/product/b1365007?utm_src=pdf-interest
https://www.benchchem.com/product/b1365007?utm_src=pdf-body
https://www.benchchem.com/product/b1365007?utm_src=pdf-body
https://www.prepchem.com/preparation-of-2-isobutylidenecyclohexanone-str42/
https://s3-eu-west-1.amazonaws.com/pstorage-tf-iopjsd8797887/1575606/lsyc_a_902068_sm3324.pdf?X-Amz-Algorithm=AWS4-HMAC-SHA256&X-Amz-Credential=AKIAJ45OKHUICFE2DW6Q/20251222/eu-west-1/s3/aws4_request&X-Amz-Date=20251222T150238Z&X-Amz-Expires=10&X-Amz-SignedHeaders=host&X-Amz-Signature=46316d8e6684f404a84bdbc30226eb833a28c9f3b2fb83ae32c900ba92afc6e6
https://pubchem.ncbi.nlm.nih.gov/compound/11469301
http://orgsyn.org/demo.aspx?prep=v86p0194
https://www.sigmaaldrich.com/US/en/product/aldrich/682675
https://www.prepchem.com/preparation-of-2-isobutylidenecyclohexanone-str42/
https://www.sigmaaldrich.com/US/en/product/aldrich/682675
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1365007?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Property Value Reference(s)

CAS Number 39207-65-3 [1][2][3][4][5]

Molecular Formula C₁₀H₁₆O₂ [1][2][3][5]

Molecular Weight 168.23 g/mol [1][2][3][5]

Appearance
Colorless to light orange/yellow

clear liquid
[6]

Density 1.0076 g/mL at 25 °C [1]

Refractive Index (n20/D) 1.5006 [1]

Flash Point
104.4 °C (219.9 °F) - closed

cup
[1]

Purity Typically ≥95-97% [2][6]

Synthesis
The synthesis of 2-Isobutyrylcyclohexanone is typically achieved through the acylation of

cyclohexanone. This reaction involves the formation of a cyclohexanone enolate, which then

acts as a nucleophile, attacking an isobutyryl electrophile.

Experimental Protocol: Acylation of Cyclohexanone
Enolate
This protocol describes a general method for the C-acylation of a ketone enolate, which can be

adapted for the synthesis of 2-Isobutyrylcyclohexanone. The reaction proceeds in two main

steps: the formation of the enolate and the subsequent acylation.

Materials:

Cyclohexanone

Strong, non-nucleophilic base (e.g., Lithium diisopropylamide - LDA)

Anhydrous aprotic solvent (e.g., Tetrahydrofuran - THF)
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Isobutyryl chloride (or another suitable isobutyrylating agent)

Quenching solution (e.g., saturated aqueous ammonium chloride)

Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

Drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate)

Procedure:

Enolate Formation:

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a

nitrogen inlet, and a dropping funnel, dissolve diisopropylamine in anhydrous THF.

Cool the solution to -78 °C in a dry ice/acetone bath.

Slowly add an equimolar amount of n-butyllithium to generate LDA in situ.

To this LDA solution, add a solution of cyclohexanone in anhydrous THF dropwise via the

dropping funnel, maintaining the temperature at -78 °C.

Stir the reaction mixture at this temperature for a specified time (typically 30-60 minutes)

to ensure complete enolate formation.

Acylation:

To the freshly prepared lithium enolate solution, add a solution of isobutyryl chloride in

anhydrous THF dropwise, again maintaining the temperature at -78 °C.

Allow the reaction to stir at -78 °C for several hours. The progress of the reaction can be

monitored by thin-layer chromatography (TLC).

Once the reaction is complete, quench the reaction by the slow addition of a saturated

aqueous solution of ammonium chloride.

Work-up and Purification:
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Allow the reaction mixture to warm to room temperature.

Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic

solvent (e.g., diethyl ether or ethyl acetate).

Combine the organic layers and wash them successively with water and brine.

Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

Filter off the drying agent and concentrate the organic phase under reduced pressure to

obtain the crude product.

Purify the crude 2-Isobutyrylcyclohexanone by vacuum distillation or column

chromatography on silica gel.

Enolate Formation Acylation Work-up & Purification

Cyclohexanone Cyclohexanone
Enolate

LDA, THF, -78°C Crude
2-Isobutyrylcyclohexanone

Isobutyryl Chloride, -78°C Pure
2-Isobutyrylcyclohexanone

Quench, Extract,
Purify

Click to download full resolution via product page

Caption: Synthetic workflow for 2-Isobutyrylcyclohexanone.

Keto-Enol Tautomerism
A key characteristic of β-diketones is their existence in a tautomeric equilibrium between the

diketo form and one or more enol forms. This equilibrium is influenced by factors such as the

solvent, temperature, and the nature of the substituents. The enol form is often stabilized by

intramolecular hydrogen bonding, forming a pseudo-six-membered ring. This tautomerism is

crucial for the reactivity of 2-Isobutyrylcyclohexanone, as the enol form can act as a

nucleophile in various reactions. The presence and ratio of these tautomers can be readily

studied using NMR spectroscopy.

Caption: Keto-enol tautomerism of 2-Isobutyrylcyclohexanone.
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Spectroscopic Characterization
The structure of 2-Isobutyrylcyclohexanone can be confirmed using various spectroscopic

techniques. The following are expected spectral features based on its structure and the

analysis of similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to be complex due to the presence of

multiple aliphatic protons and the keto-enol tautomerism. In the diketo form, one would

expect signals for the methine proton of the isobutyryl group, the methyl protons of the

isobutyryl group, and the methylene protons of the cyclohexanone ring. In the enol form, the

enolic proton would give a characteristic downfield signal, and the signals for the other

protons would be shifted compared to the diketo form. The integration of the signals

corresponding to each tautomer can be used to determine the equilibrium ratio.

¹³C NMR: The carbon NMR spectrum will show characteristic signals for the two carbonyl

carbons in the diketo form. In the enol form, the carbonyl signals will be replaced by signals

for the enolic carbons (C=C-OH). The spectrum will also contain signals for the methine and

methyl carbons of the isobutyryl group and the methylene carbons of the cyclohexanone

ring.

Infrared (IR) Spectroscopy
The IR spectrum of 2-Isobutyrylcyclohexanone will exhibit characteristic absorption bands for

its functional groups. A strong, sharp absorption band is expected in the region of 1685-1725

cm⁻¹ corresponding to the C=O stretching vibrations of the ketone groups. In the presence of

the enol tautomer, a broad absorption band may be observed in the region of 2500-3300 cm⁻¹

due to the O-H stretching of the enol, and the C=O stretching frequency may be lowered due to

conjugation and hydrogen bonding.

Mass Spectrometry (MS)
The mass spectrum of 2-Isobutyrylcyclohexanone will show a molecular ion peak (M⁺) at m/z

= 168. Common fragmentation patterns for ketones include α-cleavage and McLafferty

rearrangement. Expected fragments would correspond to the loss of the isobutyryl group or

parts of the cyclohexanone ring.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 8 Tech Support

https://www.benchchem.com/product/b1365007?utm_src=pdf-body
https://www.benchchem.com/product/b1365007?utm_src=pdf-body
https://www.benchchem.com/product/b1365007?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1365007?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Applications in Drug Development and Medicinal
Chemistry
β-Diketones, such as 2-Isobutyrylcyclohexanone, are valuable intermediates in the synthesis

of a wide range of heterocyclic compounds that are of interest in medicinal chemistry. The two

carbonyl groups provide reactive sites for condensation reactions with various dinucleophiles to

form heterocycles like pyrazoles, isoxazoles, and pyrimidines. These heterocyclic scaffolds are

present in many approved drugs.

Furthermore, β-diketones are excellent chelating agents for a variety of metal ions. Metal

complexes of β-diketones have been investigated for their potential therapeutic applications,

including as anticancer and antimicrobial agents. The isobutyryl group and the cyclohexyl ring

of 2-Isobutyrylcyclohexanone can be further functionalized to modulate the biological activity

and pharmacokinetic properties of its derivatives and metal complexes.

2-Isobutyrylcyclohexanone

Synthesis of
Heterocycles

Chelating Agent for
Metal Complexes

Pyrazoles,
Isoxazoles,
Pyrimidines

Bioactive Metal
Complexes

Potential Drug
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Click to download full resolution via product page

Caption: Potential applications in medicinal chemistry.

Safety and Handling
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2-Isobutyrylcyclohexanone is classified as harmful if swallowed and causes serious eye

irritation.[1] It is a combustible liquid.[1] Appropriate personal protective equipment (PPE),

including safety glasses, gloves, and a lab coat, should be worn when handling this compound.

Work should be conducted in a well-ventilated fume hood. For detailed safety information, refer

to the Safety Data Sheet (SDS) provided by the supplier.

This technical guide provides a summary of the available information on 2-
Isobutyrylcyclohexanone. Further research into its specific biological activities and

applications in drug discovery is warranted to fully explore the potential of this versatile

molecule.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 8 Tech Support

https://www.benchchem.com/product/b1365007?utm_src=pdf-body
https://www.prepchem.com/preparation-of-2-isobutylidenecyclohexanone-str42/
https://www.prepchem.com/preparation-of-2-isobutylidenecyclohexanone-str42/
https://www.benchchem.com/product/b1365007?utm_src=pdf-body
https://www.benchchem.com/product/b1365007?utm_src=pdf-body
https://www.benchchem.com/product/b1365007?utm_src=pdf-custom-synthesis
https://www.prepchem.com/preparation-of-2-isobutylidenecyclohexanone-str42/
https://s3-eu-west-1.amazonaws.com/pstorage-tf-iopjsd8797887/1575606/lsyc_a_902068_sm3324.pdf?X-Amz-Algorithm=AWS4-HMAC-SHA256&X-Amz-Credential=AKIAJ45OKHUICFE2DW6Q/20251222/eu-west-1/s3/aws4_request&X-Amz-Date=20251222T150238Z&X-Amz-Expires=10&X-Amz-SignedHeaders=host&X-Amz-Signature=46316d8e6684f404a84bdbc30226eb833a28c9f3b2fb83ae32c900ba92afc6e6
https://pubchem.ncbi.nlm.nih.gov/compound/11469301
https://pubchem.ncbi.nlm.nih.gov/compound/11469301
http://orgsyn.org/demo.aspx?prep=v86p0194
https://www.sigmaaldrich.com/US/en/product/aldrich/682675
http://182.160.97.198:8080/xmlui/bitstream/handle/123456789/1034/Chapter%2026-30.pdf?sequence=9&isAllowed=y
https://www.benchchem.com/product/b1365007#2-isobutyrylcyclohexanone-cas-number-39207-65-3
https://www.benchchem.com/product/b1365007#2-isobutyrylcyclohexanone-cas-number-39207-65-3
https://www.benchchem.com/product/b1365007#2-isobutyrylcyclohexanone-cas-number-39207-65-3
https://www.benchchem.com/product/b1365007#2-isobutyrylcyclohexanone-cas-number-39207-65-3
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1365007?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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